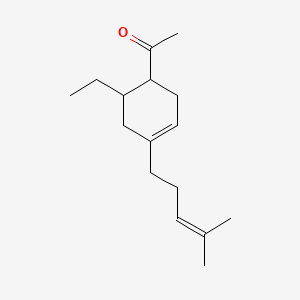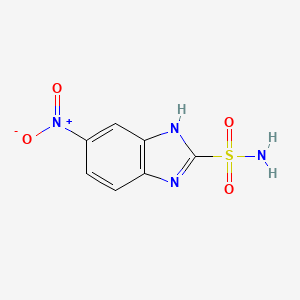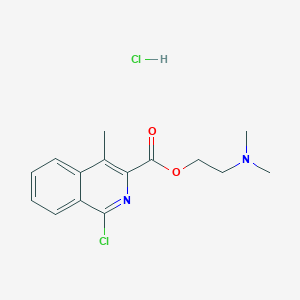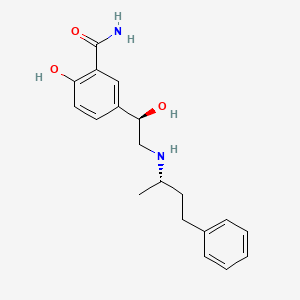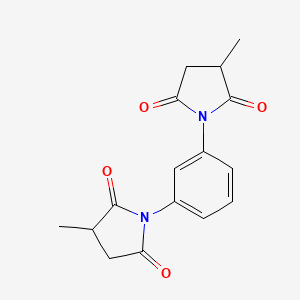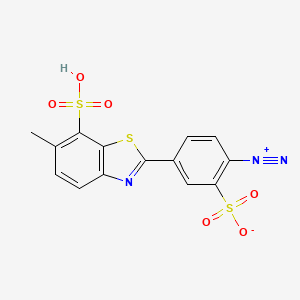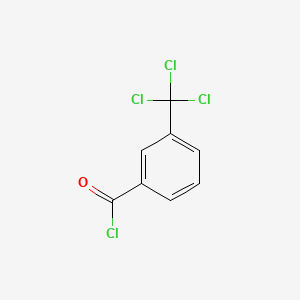
3-(Trichloromethyl)benzoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Trichloromethyl)benzoyl chloride is an organic compound with the molecular formula C8H5Cl4O. It is a derivative of benzoyl chloride where one of the hydrogen atoms on the benzene ring is replaced by a trichloromethyl group. This compound is known for its reactivity and is used in various chemical synthesis processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trichloromethyl)benzoyl chloride typically involves the chlorination of benzoyl chloride. One common method includes the reaction of benzoyl chloride with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the trichloromethyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The product is then purified through distillation or recrystallization.
化学反応の分析
Types of Reactions
3-(Trichloromethyl)benzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Hydrolysis: In the presence of water, it hydrolyzes to form 3-(trichloromethyl)benzoic acid and hydrochloric acid.
Reduction: It can be reduced to form 3-(chloromethyl)benzoyl chloride.
Common Reagents and Conditions
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Water: For hydrolysis reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
3-(Trichloromethyl)benzoic acid: Formed through hydrolysis.
3-(Chloromethyl)benzoyl chloride: Formed through reduction.
科学的研究の応用
3-(Trichloromethyl)benzoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and dyes.
作用機序
The mechanism of action of 3-(Trichloromethyl)benzoyl chloride involves its reactivity towards nucleophiles. The trichloromethyl group is highly electron-withdrawing, making the carbonyl carbon more susceptible to nucleophilic attack. This reactivity is exploited in various chemical synthesis processes.
類似化合物との比較
Similar Compounds
Benzoyl Chloride: Lacks the trichloromethyl group and is less reactive.
3-(Trifluoromethyl)benzoyl Chloride: Contains a trifluoromethyl group instead of a trichloromethyl group, leading to different reactivity and applications.
Uniqueness
3-(Trichloromethyl)benzoyl chloride is unique due to its high reactivity and the presence of the trichloromethyl group, which imparts distinct chemical properties compared to other benzoyl chloride derivatives.
特性
CAS番号 |
27428-84-8 |
|---|---|
分子式 |
C8H4Cl4O |
分子量 |
257.9 g/mol |
IUPAC名 |
3-(trichloromethyl)benzoyl chloride |
InChI |
InChI=1S/C8H4Cl4O/c9-7(13)5-2-1-3-6(4-5)8(10,11)12/h1-4H |
InChIキー |
FWQULJSKSVBGFN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)C(Cl)(Cl)Cl)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


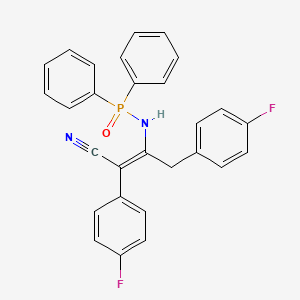
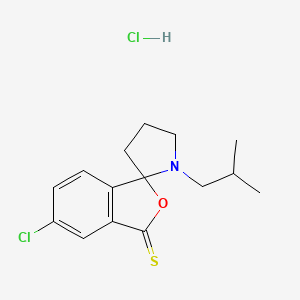
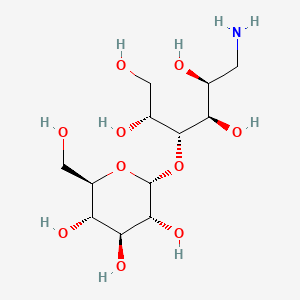
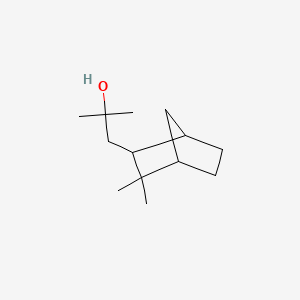

![Diethyl 2-[(3-cyclohexyl-3-hydroxypropyl)amino]nonanedioate](/img/structure/B12688587.png)

